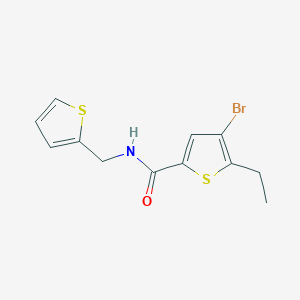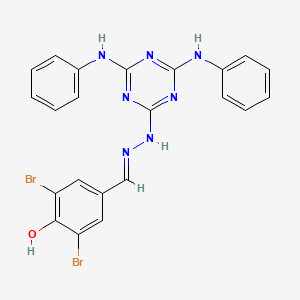![molecular formula C10H15NO4S B6083308 N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide](/img/structure/B6083308.png)
N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide” is a chemical compound. It’s a part of a collection of unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, so the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. For “this compound”, the empirical formula is C10H15NO3S . The molecular weight is 229.30 .Physical And Chemical Properties Analysis
“this compound” is a solid . The SMILES string representation of its structure is COc1ccc(CCNS©(=O)=O)cc1 . The InChI code is 1S/C10H15NO3/c1-11-7-8-13-10-6-4-3-5-9(10)12-2/h3-6,11H,7-8H2,1-2H3 .科学的研究の応用
N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide has been the subject of numerous scientific investigations due to its potential therapeutic applications. It has been shown to have anti-tumor properties and has been studied as a potential treatment for various types of cancer, including renal cell carcinoma and hepatocellular carcinoma. Additionally, it has been investigated for its potential use in treating other diseases, such as psoriasis and Alzheimer's disease.
作用機序
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide is complex and not fully understood. It has been shown to inhibit the activity of several enzymes involved in cell proliferation and angiogenesis, including RAF kinase and VEGF receptor. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In psoriasis, it has been shown to reduce inflammation and improve skin lesions. In Alzheimer's disease, it has been investigated for its potential to reduce amyloid beta accumulation in the brain.
実験室実験の利点と制限
N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide has several advantages and limitations for lab experiments. One advantage is its well-documented synthesis method, which allows for easy production of the compound. Additionally, it has been extensively studied, and its mechanism of action is relatively well-understood. However, one limitation is that it can be difficult to work with due to its low solubility in water. Additionally, its potential side effects and toxicity must be carefully considered when using it in lab experiments.
将来の方向性
There are several future directions for the study of N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide. One area of research is the development of new analogs of the compound with improved therapeutic properties. Additionally, further investigation into its mechanism of action and potential applications in other diseases is warranted. Finally, more studies are needed to fully understand the potential side effects and toxicity of the compound.
合成法
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol, which is then reacted with methanesulfonyl chloride in the presence of a base to form the final product. The synthesis of this compound has been extensively documented in the scientific literature and is considered to be a relatively straightforward process.
Safety and Hazards
“N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide” is considered hazardous. It may cause severe skin burns and eye damage, and it may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment. If inhaled, swallowed, or in case of skin or eye contact, immediate medical attention is required .
特性
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-14-9-5-3-4-6-10(9)15-8-7-11-16(2,12)13/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDVZSUUFYUMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6083228.png)
![ethyl 1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6083230.png)
![4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6083236.png)

![N-(3-chloro-4-methoxyphenyl)-3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6083245.png)
![2-[4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6083246.png)
![N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6083248.png)

![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6083264.png)
![5-(3-methoxyphenyl)-3-[2-(2-pyridinyl)-1-pyrrolidinyl]-1,2,4-triazine](/img/structure/B6083267.png)
![[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6083272.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B6083288.png)
![1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6083302.png)
![5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B6083312.png)